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molecular formula C9H14N2S2 B8412131 1-Ethyl-3-(2-(thiophen-2-yl)ethyl)thiourea

1-Ethyl-3-(2-(thiophen-2-yl)ethyl)thiourea

Cat. No. B8412131
M. Wt: 214.4 g/mol
InChI Key: CBWNFAGMKNZIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648111B2

Procedure details

Ethyl isothiocyanate (1.3 g, 15.0 mmol) was slowly added dropwise to a solution of thiopheneethylamine (1.3 g, 10.2 mmol) in dichloromethane (150 mL). Triethyl amine (3.8 mL, 20.4 mmol) was added dropwise to the mixture and stirred at room temperature for 2 h. After completion of the reaction, pH of the resulting solution was adjusted to about 7 using aqueous 1N HCl, to which water was added. The resulting mixture was extracted with dichloromethane. The residue was purified by flash column chromatography (ethyl acetate:hexanes=1:3), to give the title compound (1.9 g, 89%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
89%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]=[C:4]=[S:5])[CH3:2].[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[CH2:11][CH2:12][NH2:13].C(N(CC)CC)C.Cl>ClCCl.O>[CH2:1]([NH:3][C:4]([NH:13][CH2:12][CH2:11][C:7]1[S:6][CH:10]=[CH:9][CH:8]=1)=[S:5])[CH3:2]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)N=C=S
Name
Quantity
1.3 g
Type
reactant
Smiles
S1C(=CC=C1)CCN
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction, pH of the resulting solution
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (ethyl acetate:hexanes=1:3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)NC(=S)NCCC=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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